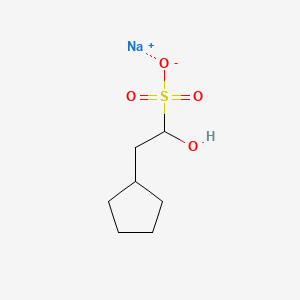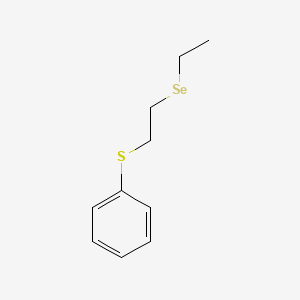
Benzene, ((2-(ethenylseleno)ethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, ((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound that features a benzene ring substituted with a thioether group and an ethenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ((2-(ethenylseleno)ethyl)thio)- typically involves the introduction of the ethenylseleno and thioether groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative is treated with a selenoether and a thioether under specific conditions. The reaction often requires a catalyst and is carried out under inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Benzene, ((2-(ethenylseleno)ethyl)thio)- may involve multi-step processes that ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Benzene, ((2-(ethenylseleno)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to remove the ethenyl group or to convert the selenoether and thioether groups to their corresponding hydrogenated forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, ((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce selenium and sulfur functionalities into complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, ((2-(ethenylseleno)ethyl)thio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, influencing their function. The compound may also undergo redox reactions, contributing to its biological activity by modulating oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, ((2-(ethylthio)ethyl)thio)-: Similar structure but lacks the selenium atom.
Benzene, ((2-(vinylthio)ethyl)thio)-: Similar structure but with a vinyl group instead of an ethenyl group.
Benzene, ((2-(ethenylseleno)ethyl)seleno)-: Similar structure but with an additional selenoether group.
Uniqueness
Benzene, ((2-(ethenylseleno)ethyl)thio)- is unique due to the presence of both selenium and sulfur atoms, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90053-42-2 |
|---|---|
Fórmula molecular |
C10H14SSe |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
2-ethylselanylethylsulfanylbenzene |
InChI |
InChI=1S/C10H14SSe/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
ZYGRWMLJSLCVHU-UHFFFAOYSA-N |
SMILES canónico |
CC[Se]CCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


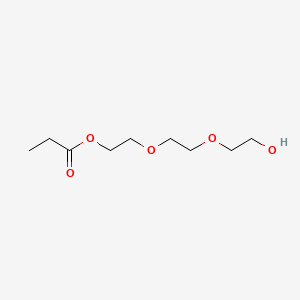
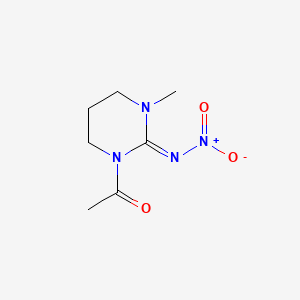
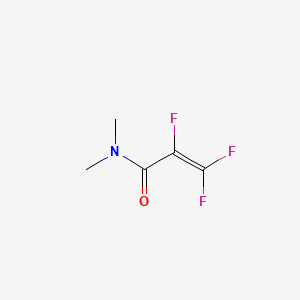
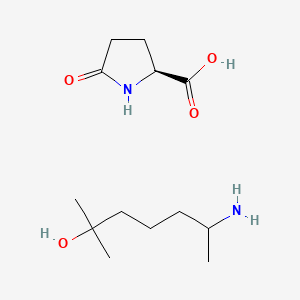
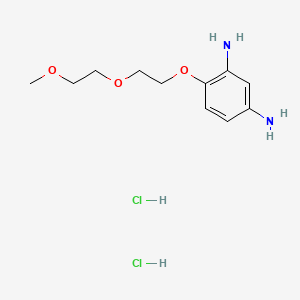
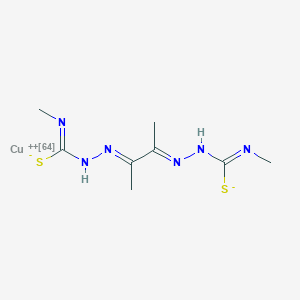

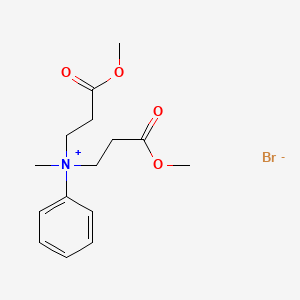


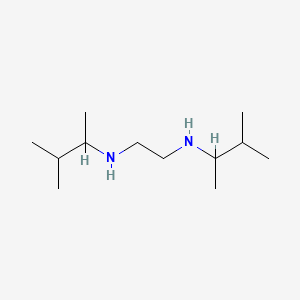
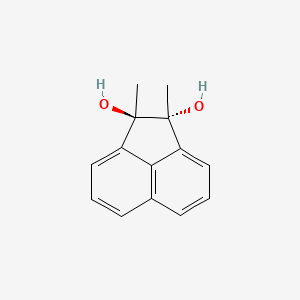
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
